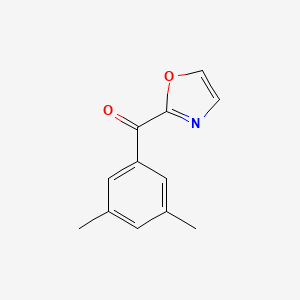

(3,5-Dimethylphenyl)(oxazol-2-yl)methanone

Description

Contextualization within Oxazole (B20620) and Aryl Ketone Chemistry

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic molecules, often imparting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. bohrium.commdpi.com The stability and electronic nature of the oxazole ring make it a valuable component in the design of new chemical entities. d-nb.info

Aryl ketones, on the other hand, are a fundamental class of compounds in organic chemistry, characterized by a carbonyl group attached to an aromatic ring. They are common intermediates in organic synthesis and are found in many pharmaceuticals and fine chemicals. The combination of an oxazole ring directly linked to a carbonyl group, which is in turn bonded to a substituted phenyl ring, as seen in (3,5-Dimethylphenyl)(oxazol-2-yl)methanone, creates a system with unique electronic and steric properties that can influence its chemical behavior and biological profile.

Significance of the Methanone (B1245722) Moiety in Organic Synthesis and Reactivity Studies

The methanone (or ketone) linker in this compound is not merely a passive bridge. Ketones are highly versatile functional groups that can undergo a wide array of chemical transformations. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, providing a handle for further molecular elaboration. Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) can be acidic, allowing for the formation of enolates and subsequent alkylation or condensation reactions.

In the context of 2-acyl oxazoles, the methanone moiety serves as a critical anchor for building more complex molecular architectures. The synthesis of such compounds has been a subject of interest, with methods like the reaction of 2-magnesiated oxazoles with Weinreb amides providing a direct route to 2-acyl oxazoles. sigmaaldrich.comacs.org This synthetic accessibility opens the door for the systematic exploration of structure-activity relationships in related compounds. nih.gov

Overview of Research Trajectories for Similar Molecular Architectures

Research on molecules with similar oxazole-ketone frameworks has been multifaceted. A significant portion of this research is driven by the pursuit of new therapeutic agents. Oxazole derivatives have been investigated for a broad spectrum of biological activities, and the introduction of an aryl ketone moiety can modulate this activity and introduce new pharmacological properties. mdpi.comresearchgate.net For instance, α-keto oxazole structures have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). nih.gov

Beyond medicinal chemistry, such compounds can also find applications in materials science. The conjugated system formed by the aryl ring, the ketone, and the oxazole ring can give rise to interesting photophysical properties, making them potential candidates for use in fluorescent probes or organic electronics.

Compound Data

While specific experimental data for this compound is not widely published, the following tables provide key identifiers and predicted or representative data based on its structure and data from similar compounds.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898784-52-6 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C2=NC=CO2)C |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 360.5 °C at 760 mmHg |

| Flash Point | 171.9 °C |

| Density | 1.142 g/cm³ |

| LogP | 1.92 |

Table 3: Representative Spectroscopic Data for this compound

This table presents expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectroscopy, based on the analysis of its structural components and data from analogous compounds. rsc.orgresearchgate.netmdpi.comchemicalbook.comchemicalbook.com

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH (phenyl) | 7.0 - 7.5 | Carbonyl C=O | ~180 - 190 |

| Oxazole CH | 7.0 - 8.0 | Oxazole C=N | ~150 - 160 |

| Methyl CH₃ | 2.3 - 2.5 | Oxazole C-O | ~130 - 140 |

| Aromatic C (substituted) | ~130 - 140 | ||

| Aromatic C-H | ~120 - 130 | ||

| Methyl C | ~20 - 25 |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)11(14)12-13-3-4-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWGMEGDGPFYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=NC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642126 | |

| Record name | (3,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-52-6 | |

| Record name | (3,5-Dimethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylphenyl Oxazol 2 Yl Methanone and Its Precursors

Strategies for the Formation of the Oxazole (B20620) Ring System

The formation of the oxazole ring is a critical step in the synthesis of the target molecule. Various classical and modern methods can be employed, each with its own set of advantages and substrate scope.

One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. cymitquimica.com In the context of synthesizing the target compound, this would involve a precursor such as N-(2-(3,5-dimethylphenyl)-2-oxoethyl)acetamide or a related derivative. The general mechanism involves an intramolecular cyclization followed by dehydration, often catalyzed by a dehydrating agent. cymitquimica.com

A more recent development involves a palladium-catalyzed sequential C-N/C-O bond formation, which allows for the synthesis of oxazole derivatives from simple amides and ketones in a single step. nih.govorganic-chemistry.org This method proceeds via a Pd(II)-catalyzed sp² C-H activation pathway. nih.govorganic-chemistry.org For the synthesis of a precursor to the target molecule, this could involve the reaction of an α-haloketone with a primary amide.

| Precursor Type | Reagents and Conditions | Outcome | Reference |

| 2-Acylamino-ketone | H₂SO₄ or POCl₃, heat | Cyclodehydration to form the oxazole ring. | cymitquimica.com |

| α-Haloketone and Primary Amide | Pd(OAc)₂, K₂S₂O₈, CuBr₂, heat | One-pot synthesis of substituted oxazoles. | organic-chemistry.org |

The Hantzsch oxazole synthesis is another classical method that involves the reaction of an α-haloketone with a primary amide. While traditionally used for thiazole (B1198619) synthesis, it is also applicable to oxazoles. acs.org A plausible precursor for the target molecule could be synthesized by reacting an α-halo-3,5-dimethylacetophenone with formamide (B127407) or a related amide.

The Van Leusen oxazole synthesis offers a modern alternative, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. acs.org This method is particularly useful for producing 5-substituted oxazoles. acs.org

Approaches for Incorporating the 3,5-Dimethylphenyl Moiety

The introduction of the 3,5-dimethylphenyl group can be achieved either before or after the formation of the oxazole ring, through various cross-coupling and acylation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between the oxazole ring and the 3,5-dimethylphenyl group.

Suzuki Coupling : This reaction would typically involve the coupling of a 2-halooxazole (e.g., 2-chlorooxazole (B1317313) or 2-bromooxazole) with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.govnih.gov

Negishi Coupling : In this approach, an organozinc reagent is used. For instance, the reaction of a 2-halooxazole with (3,5-dimethylphenyl)zinc chloride, catalyzed by a palladium complex, would yield the desired 2-(3,5-dimethylphenyl)oxazole. An improved method for the palladium cross-coupling of oxazol-2-ylzinc derivatives with aryl bromides has been demonstrated, providing a scalable procedure.

Stille Coupling : This method utilizes an organotin reagent, such as the coupling of 2-(tributylstannyl)oxazole (B129791) with 3,5-dimethylbenzoyl chloride or 1-bromo-3,5-dimethylbenzene, catalyzed by a palladium complex. 2-(Tri-n-butylstannyl)oxazole is a commercially available reactant for Stille cross-coupling reactions. cymitquimica.com

| Coupling Reaction | Oxazole Precursor | Aryl Precursor | Catalyst/Reagents | Reference |

| Suzuki | 2-Chlorooxazole | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂, ligand, base | sigmaaldrich.com |

| Negishi | 2-Bromooxazole | (3,5-Dimethylphenyl)zinc chloride | Pd catalyst | |

| Stille | 2-(Tributylstannyl)oxazole | 3,5-Dimethylbenzoyl chloride | Pd(PPh₃)₄ |

Acylation reactions provide a direct route to the methanone (B1245722) linkage.

Friedel-Crafts Acylation : This classic electrophilic aromatic substitution involves the reaction of oxazole with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, the reactivity of the oxazole ring and potential for side reactions must be carefully considered.

Organometallic Addition : A more controlled approach involves the reaction of an organometallic derivative of oxazole with an acylating agent. For example, 2-lithiooxazole, generated by the deprotonation of oxazole with a strong base, can react with 3,5-dimethylbenzoyl chloride. A key precursor, 3,5-dimethylbenzoyl chloride, can be readily synthesized from 3,5-dimethylbenzoic acid and thionyl chloride. nih.govorganic-chemistry.org

| Reaction | Oxazole Reagent | Acylating Agent | Conditions | Reference |

| Friedel-Crafts Acylation | Oxazole | 3,5-Dimethylbenzoyl chloride | AlCl₃, heat | |

| Organometallic Addition | 2-Lithiooxazole | 3,5-Dimethylbenzoyl chloride | Anhydrous THF, low temperature |

Direct Synthesis Routes for the Methanone Linkage

Directly forming the ketone bridge between the pre-formed oxazole and 3,5-dimethylphenyl moieties is a key convergent strategy. One of the most effective methods for this transformation is the reaction of an organometallic oxazole species with an appropriate acyl derivative.

The reaction of 2-lithiooxazole or its corresponding organozinc or organocuprate derivative with 3,5-dimethylbenzoyl chloride is a highly plausible route. The use of organocuprates can be particularly advantageous as they are generally less reactive towards the ketone product, minimizing the risk of over-addition to form a tertiary alcohol.

A palladium-catalyzed synthesis of carbazoles via tandem C-H functionalization and C-N bond formation has been reported, which provides a conceptual basis for related C-C bond-forming reactions to generate ketones. Furthermore, a palladium-catalyzed decarboxylative addition/cyclization reaction sequence of aromatic carboxylic acids with functionalized aliphatic nitriles has been developed for the synthesis of oxazoles, highlighting the versatility of palladium catalysis in constructing such heterocyclic systems.

Oxidation of Secondary Alcohols or Methylene Groups

A common and reliable method for synthesizing ketones is the oxidation of the corresponding secondary alcohol. In this context, the precursor would be (3,5-Dimethylphenyl)(oxazol-2-yl)methanol. This alcohol can be oxidized to the target methanone using a variety of established reagents. The choice of oxidant depends on the substrate's sensitivity and the desired reaction scale.

Another related approach involves the oxidation of an oxazoline (B21484) precursor to an oxazole. tandfonline.comrsc.org For instance, a 2-substituted oxazoline can be aromatized to the corresponding oxazole using reagents like manganese dioxide (MnO₂), often under flow conditions for improved efficiency and safety. rsc.org While this applies to the formation of the oxazole ring itself, the principle of oxidation is central to the final ketone synthesis step from the alcohol intermediate.

Table 1: Common Oxidizing Agents for Secondary Alcohol to Ketone Conversion

| Oxidizing Agent/System | Description | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent, suitable for preventing over-oxidation. | Dichloromethane (DCM) as solvent, room temperature. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, known for mild conditions and high yields. | Cryogenic temperatures (-78 °C), followed by addition of a hindered base like triethylamine. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for rapid and clean oxidation at room temperature. | Dichloromethane (DCM) as solvent, room temperature. |

The synthesis of the alcohol precursor, (3,5-Dimethylphenyl)(oxazol-2-yl)methanol, is itself a critical step, typically achieved through the addition of an organometallic reagent to an aldehyde, as discussed in the following section.

Grignard or Organolithium Addition Followed by Oxidation

Organometallic reagents provide a powerful tool for carbon-carbon bond formation. libretexts.org The synthesis of (3,5-Dimethylphenyl)(oxazol-2-yl)methanone can be envisioned through two primary organometallic routes.

Route A: Lithiation of Oxazole

This pathway begins with the deprotonation of the oxazole ring at the C2 position, which is the most acidic site. pharmaguideline.com Using a strong base like n-butyllithium (n-BuLi) generates 2-lithiooxazole. pharmaguideline.comorganicchemistrydata.org This nucleophilic intermediate can then react with 3,5-dimethylbenzaldehyde (B1265933). The resulting product, after an aqueous workup, is the secondary alcohol (3,5-Dimethylphenyl)(oxazol-2-yl)methanol. This alcohol is then oxidized to the target ketone using one of the methods described previously (see Section 2.3.1). It is important to note that 2-lithiooxazoles can be unstable and prone to ring-opening. pharmaguideline.com

Route B: Addition to an Oxazole-2-Carboxyl Derivative

A potentially more direct and stable route involves the reaction of a 3,5-dimethylphenyl organometallic reagent with an electrophilic oxazole. The Grignard reagent, (3,5-Dimethylphenyl)magnesium bromide, or the corresponding organolithium species can be prepared from 1-bromo-3,5-dimethylbenzene. libretexts.org This nucleophile can then be added to an oxazole derivative such as oxazole-2-carboxaldehyde or, more effectively, a Weinreb amide derivative like N-methoxy-N-methyl-oxazole-2-carboxamide. The addition of organolithium or Grignard reagents to Weinreb amides is a well-established method for synthesizing ketones directly, as the resulting tetrahedral intermediate is stable until acidic workup, preventing the common problem of over-addition that occurs with esters. wikipedia.orgchemistrysteps.com This approach avoids the separate oxidation step.

Green Chemistry Principles in the Synthesis of the Compound

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. The synthesis of oxazole derivatives, including the target compound, has been a subject of green chemistry research, focusing on reducing hazardous waste and improving energy efficiency. ijpsonline.comijpsonline.com

Catalyst Development for Environmentally Benign Syntheses

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. For oxazole synthesis, several catalytic systems have been developed to replace classical methods that often require harsh conditions or toxic reagents.

Copper-Catalyzed Synthesis : Copper-based catalysts have been employed for the aerobic oxidative annulation of ketones and amines to form 2,4,5-trisubstituted oxazoles. acs.org Some of these procedures can be performed under solvent-free conditions, further enhancing their green credentials. organic-chemistry.org

Gold-Catalyzed Synthesis : Gold catalysts have shown high efficiency and selectivity in various organic transformations, including the synthesis of fully-substituted oxazoles from alkynyl triazenes and dioxazoles under mild conditions. nih.gov

Electrochemical Synthesis : Electrochemistry offers a sustainable alternative by using electric current to drive reactions, eliminating the need for chemical oxidants. rsc.orgrsc.org Methods for the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) have been reported, proceeding at room temperature with high efficiency. organic-chemistry.org

Table 2: Examples of Green Catalytic Systems for Oxazole Synthesis

| Catalytic System | Reaction Type | Green Advantage | Reference |

|---|---|---|---|

| Copper (II) | Oxidative Cyclization/Annulation | Uses molecular oxygen as the oxidant; can be solvent-free. | acs.orgorganic-chemistry.org |

| Gold (I/III) | Cycloaddition | High efficiency and selectivity under mild conditions. | nih.gov |

| Electrochemical (Catalyst-Free) | Oxidative Annulation | Avoids chemical oxidants; high atom economy. | rsc.orgrsc.org |

Applying these principles to the synthesis of this compound could involve a copper-catalyzed aerobic oxidation or an electrochemical approach, thereby minimizing waste and avoiding harsh reagents.

Solvent-Free or Aqueous Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is another cornerstone of green chemistry. Research into oxazole synthesis has explored several alternative reaction media.

Aqueous Conditions : Water is an ideal green solvent. The van Leusen oxazole synthesis, a classical method, has been adapted to run in water using catalysts like β-cyclodextrin. tandfonline.com Ultrasound irradiation has also been used to promote oxazole synthesis in aqueous media, often leading to shorter reaction times and higher yields. mdpi.com

Solvent-Free Reactions : Some synthetic protocols, particularly those involving mechanochemistry (ball-milling) or specific catalysts, can proceed without any solvent. A copper-catalyzed, solvent-free annulation for synthesizing 2,4,5-triarylated oxazoles has been demonstrated. organic-chemistry.org Ultrasound has also enabled solvent-free, one-pot Mannich-type reactions to produce oxazole derivatives. mdpi.com

Ionic Liquids : Ionic liquids are non-volatile solvents that can sometimes be recycled. They have been used as a medium for the van Leusen synthesis of 4,5-disubstituted oxazoles, with the ionic liquid being reused for multiple runs without significant loss of efficiency. organic-chemistry.org

The synthesis of this compound or its precursors could potentially be adapted to these conditions, for example, by performing a key cyclization or condensation step in water or under solvent-free conditions to align with green chemistry principles.

Total Synthesis and Retrosynthetic Analysis of Complex Derivatives Featuring the Compound

The this compound framework can be considered a valuable building block, or "retron," in the context of synthesizing more complex molecules, such as hypothetical natural product analogs. nih.gov Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to plan a viable forward synthesis. youtube.comdeanfrancispress.com

Let us consider a hypothetical complex target molecule, "Dimethyl-Oxazolyne A," which features the this compound core.

Retrosynthetic Analysis of "Dimethyl-Oxazolyne A"

A retrosynthetic analysis of this hypothetical molecule would identify key bond disconnections that correspond to reliable chemical reactions.

Functional Group Interconversion (FGI): The first step might involve simplifying other functional groups on the periphery of the molecule to reveal a more fundamental skeleton.

Key C-C Bond Disconnection: The most logical and crucial disconnection within our core fragment is the carbon-carbon bond between the carbonyl group and the oxazole ring. This disconnection simplifies the target molecule into two key synthons: an oxazol-2-yl anion and a 3,5-dimethylbenzoyl cation .

From these synthons, we can identify their real-world chemical equivalents (reagents):

The oxazol-2-yl anion synthon corresponds to a 2-lithiooxazole or 2-magnesiooxazole species. This highlights the strategic importance of the organometallic methods discussed in section 2.3.2.

The 3,5-dimethylbenzoyl cation synthon corresponds to an activated carboxylic acid derivative, such as 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic acid itself (if using modern coupling agents).

This analysis reveals that a convergent synthesis could be planned where the oxazole piece and the 3,5-dimethylphenyl piece are prepared separately and then joined in a late-stage ketone-forming reaction. This strategy is common in the total synthesis of complex natural products containing oxazole moieties. researchgate.netnio.res.inpitt.edu The reliability of methods to form the aryl-keto-oxazole linkage makes this compound an important and synthetically accessible structural unit.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3,5-Dimethylphenyl)(oxazol-2-yl)methanol |

| 1-bromo-3,5-dimethylbenzene |

| 2,2-dimethoxypropane |

| 2-lithiooxazole |

| 3,5-dimethylbenzaldehyde |

| 3,5-dimethylbenzoic acid |

| 3,5-dimethylbenzoyl chloride |

| Acetic anhydride |

| Acetone |

| Acetonitrile |

| Alkyl isocyanoacetate |

| Ammonium (B1175870) hydroxide |

| Benzylamine |

| Benzyl bromide |

| Carbon dioxide |

| Carboxylic acid |

| Ceric ammonium nitrate |

| Chloroform |

| Dess-Martin periodinane (DMP) |

| Dichloromethane (DCM) |

| Diethylaminosulfur trifluoride (DAST) |

| Dimethyl sulfoxide (DMSO) |

| D-Fructose |

| Ethyl bromopyruvate |

| Hexane |

| Hydroxylamine (B1172632) hydrochloride |

| m-chloroperoxybenzoic acid (m-CPBA) |

| Manganese dioxide |

| Methyl isocyanoacetate |

| Methyl levulinate |

| N,N,N,N-tetramethyldiaminomethane |

| n-butyllithium (n-BuLi) |

| N-methoxy-N-methyl-oxazole-2-carboxamide |

| Oxalyl chloride |

| Oxazole |

| Oxazole-2-carboxaldehyde |

| Perchloric acid |

| Propargyl alcohol/amine |

| Propylphosphonic anhydride |

| Pyridinium chlorochromate (PCC) |

| Sulfonyl chloride |

| tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) |

| Toluene (B28343) |

| Tosylmethyl isocyanide (TosMIC) |

| Triethylamine |

| Trifluoroacetic acid |

| Urea |

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution and the solid state.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the bonding framework.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is instrumental in connecting the individual spin systems identified by COSY, for instance, by showing correlations between the protons on the 3,5-dimethylphenyl ring and the carbonyl carbon, as well as between the oxazole (B20620) protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and oxazole rings.

While specific data for the target compound is unavailable, the general application of these techniques allows for a hypothetical assignment strategy.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is sensitive to the local environment of each nucleus and can distinguish between different polymorphic forms, which are different crystal packings of the same molecule. ssNMR could also provide insights into the molecular conformation and intermolecular interactions in the solid state, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. mdpi.comcsic.es For (3,5-Dimethylphenyl)(oxazol-2-yl)methanone (C₁₂H₁₁NO₂), HRMS would provide a measured mass that is very close to its calculated exact mass, confirming the molecular formula.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern would be observed. Analysis of these fragments can provide structural information, for example, by showing the loss of the oxazole ring or the dimethylphenyl group, further corroborating the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

The analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. nih.gov This includes the identification of any intermolecular interactions, such as hydrogen bonds (though none are expected to be strong in this molecule), C–H···O, C–H···N, or π–π stacking interactions between the aromatic rings. nih.govresearchgate.net These interactions govern the physical properties of the solid material.

X-ray crystallography would provide precise information on the conformation of the molecule in the solid state. nih.gov This includes the dihedral angle between the plane of the 3,5-dimethylphenyl ring and the oxazole ring, which is a key conformational feature. This solid-state conformation could then be compared with the solution-state conformation determined by NOESY NMR to understand the influence of crystal packing forces on the molecular shape.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of this compound. While direct experimental spectra for this specific compound are not widely available in the literature, a detailed analysis can be constructed based on theoretical calculations and comparison with structurally similar compounds, such as other aryl oxazolyl methanones and benzophenones. nih.gov

The key vibrational modes are associated with the carbonyl (C=O) group, the 3,5-dimethylphenyl ring, and the oxazole ring. Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a 6-31G(d) basis set, are instrumental in assigning the observed vibrational frequencies to specific atomic motions within the molecule. nih.gov

Expected Vibrational Frequencies and Assignments:

The FT-IR and Raman spectra are expected to exhibit a series of characteristic bands. The most prominent of these is the C=O stretching vibration, which is typically strong in the infrared spectrum and appears in the region of 1650-1700 cm⁻¹. The exact position is sensitive to the electronic effects of the attached aromatic and heterocyclic rings. For instance, in a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, the benzoyl C=O stretch was calculated to be around this region. nih.gov

The aromatic C-H stretching vibrations of the dimethylphenyl group are anticipated in the 3000-3100 cm⁻¹ region. chemijournal.com The oxazole ring itself contributes a set of characteristic vibrations, including C=N stretching, C-O-C stretching, and ring breathing modes, typically found in the 1300-1600 cm⁻¹ range. The C-N stretching vibrations within a heterocyclic ring are often observed between 1266 and 1386 cm⁻¹. nih.gov The methyl group C-H stretching and bending vibrations are also expected to be present.

A comprehensive assignment of the principal vibrational modes, based on theoretical predictions for analogous structures, is presented in the table below.

Table 1: Predicted Vibrational Frequencies for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3000-3100 | Aromatic C-H stretching (phenyl ring) |

| 2900-3000 | C-H stretching (methyl groups) |

| 1660-1680 | C=O stretching (ketone) |

| 1580-1610 | C=C stretching (aromatic ring) |

| 1500-1550 | C=N stretching (oxazole ring) |

| 1450-1480 | CH₃ asymmetric bending |

| 1370-1390 | CH₃ symmetric bending |

| 1150-1250 | C-O-C stretching (oxazole ring) |

| 1000-1100 | Oxazole ring breathing modes |

| 800-900 | Aromatic C-H out-of-plane bending |

Note: The data in this table is predictive and based on theoretical calculations and data from structurally related compounds.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission studies, provides critical information about the electronic transitions and resulting photophysical properties of this compound. The electronic behavior of this molecule is governed by the π-conjugated system formed by the phenyl and oxazole rings linked by the carbonyl group.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on related benzoxazole (B165842) and other heterocyclic systems suggest that the primary absorption bands will lie in the ultraviolet region. researchgate.netnih.gov

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and are expected to be the main feature of the absorption spectrum. These transitions are characteristic of the aromatic and heterocyclic rings. The n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms of the carbonyl and oxazole moieties, is generally weaker in intensity and may appear as a shoulder on the main absorption band. The substitution on the phenyl ring with dimethyl groups can cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenyl oxazolyl methanone (B1245722).

Fluorescence Spectroscopy:

Upon absorption of light, the molecule can relax to the ground state through radiative decay, i.e., fluorescence. The fluorescence properties are highly dependent on the molecular structure and the solvent environment. Many imidazole (B134444) and oxadiazole derivatives, which are structurally related to oxazoles, are known to be fluorescent. researchgate.netmdpi.com The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a phenomenon known as Stokes shift).

The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize the photophysical behavior. For many tri-heteroarylimidazoles, the photophysical properties can be tuned by altering the substituents on the aromatic rings. researchgate.net

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Range | Associated Electronic Transition |

| Absorption Maximum (λ_abs) | ~280-320 nm | π → π |

| Molar Absorptivity (ε) | High | Allowed π → π transition |

| Emission Maximum (λ_em) | ~350-450 nm | Fluorescence from the lowest singlet excited state (S₁) |

| Stokes Shift | ~50-100 nm | Energy loss due to vibrational relaxation in the excited state |

| Electronic Transitions | n → π, π → π | Excitation of non-bonding and π-electrons |

Note: The data in this table is predictive and based on theoretical calculations and data from structurally related compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. For a molecule like (3,5-Dimethylphenyl)(oxazol-2-yl)methanone, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Typically, a functional such as B3LYP, combined with a basis set like 6-311G(d,p), would be used to perform these calculations. irjweb.com The output of such a study would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Value (Å or °) |

|---|---|

| C=O bond length | Data not available |

| C-C (phenyl-keto) bond length | Data not available |

| C-C (oxazole-keto) bond length | Data not available |

| Dihedral angle (phenyl-keto) | Data not available |

Furthermore, DFT calculations would elucidate the electronic structure, providing information on the distribution of electrons within the molecule.

For even greater accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding, these methods provide benchmark values for energies and other molecular properties. High-accuracy predictions are crucial for constructing a precise potential energy surface and for validating the results from less computationally intensive methods like DFT.

Conformer Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds between the phenyl and keto groups, and the oxazole (B20620) and keto groups, suggests that this compound can exist in multiple conformations. A conformer analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This exploration of the potential energy surface would identify the global minimum energy conformer (the most stable form of the molecule) as well as other local minima and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its predominant shapes in different environments.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational models are invaluable for predicting how a molecule will behave in a chemical reaction.

To understand the mechanism of a reaction involving this compound, computational chemists would search for the transition state—the highest energy point along the reaction pathway. By characterizing the geometry and energy of the transition state, it is possible to calculate the activation energy, which is a key determinant of the reaction rate. This analysis would be crucial for predicting, for example, the sites most susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Analysis of the FMOs would reveal the regions of the molecule where these orbitals are localized. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating likely sites for electrophilic attack. Conversely, the LUMO is typically found on electron-deficient areas, which are susceptible to nucleophilic attack.

Spectroscopic Property Prediction through Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like "this compound". These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is a significant application of computational chemistry in structural elucidation. For organic molecules, the Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach within DFT to calculate magnetic shielding tensors, from which chemical shifts are derived.

Computational protocols for predicting NMR chemical shifts typically involve geometry optimization of the molecule using a specific DFT functional and basis set, followed by the GIAO calculation. researchgate.netmdpi.com The choice of functional, such as B3LYP or LC-ωPBE, and basis set, for instance, 6-311++G(d,p) or specialized sets like NMR-DKH, can influence the accuracy of the prediction. researchgate.netmdpi.comnih.gov Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. researchgate.netmdpi.com

For a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, computational ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP/6-311++G(d,p) level of theory and the IEFPCM solvent model, showing good agreement with experimental data. nih.gov For "this compound," a similar approach would be expected to yield valuable predictive data.

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Heterocyclic Ketone

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | 157.78 | 164.00 |

| C=N | 147.68 | 152.40 |

This table provides example data from a related compound to illustrate the type of results obtained from computational NMR predictions. nih.gov Specific data for this compound is not currently available in the cited literature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are used to calculate these vibrational frequencies, which aids in the assignment of experimental spectral bands.

The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method.

For instance, in a study of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set were used to compute the vibrational spectrum. researchgate.netphyschemres.org The calculated frequencies showed good agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the vibrational modes. researchgate.netphyschemres.org A similar study on a carbohydrazide (B1668358) derivative also demonstrated a strong correlation between experimental and theoretical IR data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for simulating electronic absorption (UV-Vis) and emission spectra. researchgate.net These simulations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f).

The calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of solvent can significantly impact the electronic transitions, and therefore, solvent effects are often included in the calculations. researchgate.net

In a study on pyrazoline derivatives, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to simulate UV-Vis absorption and fluorescence emission spectra. researchgate.net For (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, TD-DFT calculations were performed in the gas phase and in solvents like DCM and DMSO to explore the electronic spectral properties. researchgate.netphyschemres.org The theoretical absorption wavelengths were found to be in acceptable agreement with the experimental results. researchgate.netphyschemres.org

Table 2: Example of Theoretical UV-Vis Absorption Data for a Related Pyrazoline Derivative

| Medium | λmax (nm) | Oscillator Strength (f) | Major Contributions (HOMO→LUMO) |

| Gas Phase | 278.25 | 0.456 | H→L (98%) |

| DCM | 276.81 | 0.512 | H→L (98%) |

| DMSO | 275.69 | 0.523 | H→L (98%) |

This table is based on data for a similar compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, to illustrate the outputs of TD-DFT calculations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations can be used to explore the conformational landscape of "this compound" in different solvents or in the presence of other molecules. These simulations can provide information on:

Conformational Stability: Identifying the most stable conformations and the energy barriers between them.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and influence its structure and dynamics.

Intermolecular Interactions: Simulating the binding of the molecule to a biological target, such as a protein, which is crucial in drug design. mdpi.com

For example, MD simulations have been used to study the binding energy of quinolinone-thiosemicarbazone derivatives to protein targets, providing insights into their potential inhibitory activity. researchgate.net In the context of predicting NMR chemical shifts for a fluorinated inhibitor, MD simulations were used to sample hundreds of protein-inhibitor conformations to improve the accuracy of the QM/MM calculations. nih.gov Although specific MD simulation data for "this compound" is not available in the provided results, this methodology would be highly applicable to understanding its behavior in a biological context.

Chemical Reactivity and Transformation Pathways

Reactions at the Methanone (B1245722) Carbonyl Group

The carbonyl group in (3,5-Dimethylphenyl)(oxazol-2-yl)methanone is a primary site for a variety of chemical reactions, typical of ketones. The reactivity of this group is influenced by the electronic effects of the attached aromatic and heterocyclic rings.

The carbonyl carbon of the methanone is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a variety of reaction pathways, depending on the nature of the nucleophile and the reaction conditions.

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. Subsequent protonation of the alkoxide intermediate yields an alcohol. The general mechanism for this process is illustrated below:

General Mechanism of Nucleophilic Addition to a Carbonyl Group

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent or an acid to yield the final alcohol product.

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride ions.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl (R⁻) | Grignard Reagent (RMgX) | Tertiary Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanohydrin |

The methanone carbonyl group can be readily reduced to a secondary alcohol or completely reduced to a methylene group using appropriate reducing agents.

Reduction to Secondary Alcohols:

The reduction of the carbonyl group to a secondary alcohol, (3,5-Dimethylphenyl)(oxazol-2-yl)methanol, can be achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. scielo.org.za Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also effectively reduce the carbonyl group. byjus.commasterorganicchemistry.com

Comparative Reactivity of Common Hydride Reducing Agents

| Reducing Agent | Reactivity | Typical Solvents | Comments |

| Sodium Borohydride (NaBH₄) | Mild | Protic solvents (e.g., methanol, ethanol) | Selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic solvents (e.g., diethyl ether, THF) | Reduces a wide range of carbonyl compounds. masterorganicchemistry.com |

The reaction with sodium borohydride is generally preferred for its selectivity and safer handling. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Reduction to Methylene Groups:

Complete reduction of the carbonyl group to a methylene group (CH₂) to form 2-(3,5-dimethylbenzyl)oxazole can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Clemmensen Reduction: This reduction is carried out using zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.

While the carbonyl group is in a relatively high oxidation state, it can undergo oxidative cleavage reactions such as the Baeyer-Villiger rearrangement. This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comlibretexts.org

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent groups. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. adichemistry.compw.live

Migratory Aptitude in Baeyer-Villiger Oxidation chemistrysteps.com

H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl

In this specific molecule, the two migrating groups are the 3,5-dimethylphenyl group and the oxazol-2-yl group. The relative migratory aptitude of these two groups would determine the final product. Given that aryl groups have a significant migratory aptitude, migration of the 3,5-dimethylphenyl group is a likely outcome, which would lead to the formation of an oxazol-2-yl benzoate ester.

Reactions Involving the Oxazole (B20620) Heterocycle

The oxazole ring in this compound is an electron-deficient aromatic heterocycle, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com The presence of the electron-withdrawing aroyl group at the C2 position further deactivates the ring towards electrophilic attack. However, if the reaction were to occur, the position of substitution would be directed by the heteroatoms. The C5 position is generally the most favored site for electrophilic attack on an oxazole ring, followed by the C4 position. pharmaguideline.comnih.gov The C2 position is the most electron-deficient and therefore the least reactive towards electrophiles. pharmaguideline.com

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Ring

| Position | Relative Reactivity | Reason |

| C5 | Most Favored | Can be stabilized by the lone pair of the oxygen atom. |

| C4 | Less Favored | Less stable intermediate compared to C5 attack. |

| C2 | Least Favored | Highly electron-deficient due to the adjacent nitrogen and the aroyl substituent. |

Common electrophilic substitution reactions like nitration and halogenation would require harsh conditions and may lead to low yields or decomposition.

The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com The presence of the strongly electron-withdrawing (3,5-dimethylbenzoyl) group at this position significantly enhances this susceptibility.

Nucleophilic attack at the C2 position can lead to the opening of the oxazole ring. pharmaguideline.com This is a characteristic reaction of 2-acyloxazoles. The reaction is initiated by the attack of a nucleophile at the C2 carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the C-O bond of the ring results in a ring-opened product. The nature of the final product depends on the nucleophile and the reaction conditions. For instance, reaction with strong nucleophiles like organolithium reagents can lead to ring-opened species.

Reactivity of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group is an activated aromatic ring due to the presence of two electron-donating methyl groups. This influences its susceptibility to electrophilic attack and directs the regioselectivity of such reactions.

The two methyl groups on the phenyl ring in this compound are ortho, para-directing and activating for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. In this specific molecule, the positions ortho to both methyl groups (C2 and C6) and the position para to one and ortho to the other (C4) are the most activated sites for electrophilic attack.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Moiety

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro and 4-Nitro derivatives | wikipedia.org |

| Bromination | Br₂, FeBr₃ | 2-Bromo and 4-Bromo derivatives | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl and 4-Acetyl derivatives | wikipedia.org |

This table predicts the outcomes of SEAr reactions based on directing group effects.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In this compound, the carbonyl group, particularly its ability to form a chelate with the lithium cation, could potentially act as a directing group. This would direct lithiation to the C2 and C6 positions of the phenyl ring. The resulting aryllithium species can then be trapped with various electrophiles to introduce substituents specifically at these positions, a feat that can be challenging to achieve through classical electrophilic aromatic substitution. The effectiveness of the (oxazol-2-yl)methanone group as a DMG would need to be experimentally verified, but it represents a plausible pathway for selective functionalization.

Table 4: Potential Directed Ortho-Metalation and Functionalization

| Base | Electrophile (E+) | Potential Product | Reference |

| n-BuLi/TMEDA | D₂O | 2-Deuterio derivative | wikipedia.orgorganic-chemistry.org |

| sec-BuLi | I₂ | 2-Iodo derivative | wikipedia.orgorganic-chemistry.org |

| LDA | Me₃SiCl | 2-Trimethylsilyl derivative | wikipedia.orgorganic-chemistry.org |

This table outlines hypothetical DoM reactions based on the directing potential of the carbonyl group.

Photochemical and Electrochemical Transformations

The presence of both an aromatic ketone and a heterocyclic ring suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Oxazole rings are known to undergo photochemical reactions, including photolysis and photoinduced rearrangements. tandfonline.comacs.org For instance, irradiation of oxazoles can lead to the formation of isomeric structures through a series of bond cleavages and reformations. The specific pathway of these photochemical transpositions can be influenced by the substitution pattern on the oxazole ring.

Furthermore, the aroyl-substituted nature of the molecule suggests the possibility of excited state chemistry typical of aromatic ketones. Upon absorption of UV light, the carbonyl group can be promoted to an excited singlet or triplet state. These excited states can participate in various photochemical processes, such as hydrogen abstraction, cycloadditions, or energy transfer reactions. The presence of the 3,5-dimethylphenyl group may influence the photophysical properties, such as the lifetime and reactivity of the excited states. The specific photochemical behavior of this compound would require dedicated spectroscopic and photochemical studies to be fully elucidated.

Redox Chemistry and Electrocatalytic Applications

The redox chemistry of aryl-oxazolyl methanones, while not extensively documented for this specific compound, can be inferred from the general behavior of aryl ketones and oxazole derivatives. The ketone moiety can undergo reduction to a secondary alcohol or be subjected to reductive coupling reactions. Conversely, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can participate in electrochemical processes.

While specific electrocatalytic applications for this compound have not been reported, the broader class of oxazole-containing compounds has been explored in the context of electrochemical synthesis. For instance, electrochemical oxidation has been utilized as a method for the formation of substituted oxazoles. This suggests that the oxazole nucleus can be stable under certain oxidative conditions and could potentially mediate electron transfer in electrocatalytic cycles. The viability of this compound in such applications would be contingent on its redox potential and its stability under the required electrochemical conditions.

Catalytic Applications as a Ligand or Precursor

The presence of a nitrogen atom with a lone pair of electrons in the oxazole ring of this compound makes it a prime candidate for use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, thereby influencing its electronic properties and catalytic activity.

Coordination Chemistry with Transition Metals

Oxazole and its derivatives are known to form stable complexes with a variety of transition metals. The nitrogen atom of the oxazole ring acts as a Lewis base, donating its lone pair of electrons to the metal center, which acts as a Lewis acid. The coordination of this compound to a transition metal would likely occur through the oxazole nitrogen. The steric bulk of the 3,5-dimethylphenyl group could play a significant role in the coordination geometry and the stability of the resulting metal complex.

Research on related oxazole- and oxazoline-containing ligands has demonstrated their utility in catalysis. For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. The catalytic activity is influenced by the substituents on the heterocyclic rings, highlighting the tunability of such ligand systems. It is plausible that complexes of this compound could exhibit catalytic activity in various organic transformations.

Table 1: Examples of Transition Metal Complexes with Oxazole/Oxazoline-Type Ligands and Their Applications

| Ligand Type | Transition Metal | Application |

| Oxazole-Oxazoline | Vanadium | Ethylene polymerization |

| Bis(oxazoline) | Copper | Asymmetric catalysis |

| (Phosphinoaryl)oxazoline | Palladium | Asymmetric catalysis |

Role in Asymmetric Catalysis as a Chiral Auxiliary (if applicable to derivatives)

While this compound itself is achiral, chiral derivatives of this compound could potentially serve as chiral auxiliaries in asymmetric catalysis. The introduction of a chiral center, for instance, on the oxazole ring or the aryl group, would render the molecule chiral. Such chiral ligands are highly valuable in enantioselective synthesis, where they can induce stereoselectivity in the formation of a product.

The closely related oxazoline (B21484) ligands, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are a well-established class of chiral ligands for a wide range of asymmetric catalytic reactions. The success of these ligands stems from their ability to form well-defined chiral environments around the metal center, which effectively controls the stereochemical outcome of the reaction. Given the structural similarity between oxazoles and oxazolines, it is conceivable that chiral derivatives of this compound could be developed and applied in asymmetric catalysis.

Table 2: Common Chiral Ligand Scaffolds Related to Oxazoles and Their Use in Asymmetric Catalysis

| Chiral Ligand Scaffold | Key Structural Feature | Typical Application |

| Bis(oxazoline) (BOX) | C2-symmetric bidentate ligand | Lewis acid catalysis |

| Phosphino-oxazoline (PHOX) | P,N-bidentate ligand | Palladium-catalyzed allylic alkylation |

| Pyridine-oxazoline (PyOX) | N,N-bidentate ligand | Various metal-catalyzed reactions |

Derivatization and Analog Synthesis

Modification of the Oxazole (B20620) Ring System

The oxazole ring, a key component of the core structure, is amenable to various modifications, including the introduction of substituents at its carbon atoms and the replacement of its heteroatoms to generate analogous five-membered heterocyclic systems.

Substitutions at C4 and C5 of the Oxazole Ring

The reactivity of the oxazole ring allows for substitution at both the C4 and C5 positions, although the electronic nature of the ring typically favors substitution at the C5 position. Electrophilic substitution reactions on oxazoles generally occur preferentially at the C5 position, a tendency that can be enhanced by the presence of electron-donating groups. pharmaguideline.comwikipedia.org For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole. While direct substitution on the "(3,5-Dimethylphenyl)(oxazol-2-yl)methanone" is not widely reported, analogous reactions on similar oxazole structures provide insight into potential synthetic pathways.

A powerful and widely used method for introducing substituents at the C5 position is the Van Leusen oxazole synthesis. organic-chemistry.orgnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring, directly incorporating a substituent from the aldehyde at the C5 position. While this is a synthetic route to substituted oxazoles rather than a direct substitution on a pre-formed ring, it represents a key strategy for accessing C5-substituted analogs of the title compound.

Substitution at the C4 position is less common but can be achieved through specific synthetic strategies. One approach involves the use of α-diazoketones and amides, which can be catalyzed by acids like trifluoromethanesulfonic acid (TfOH) to yield 2,4-disubstituted oxazoles. acs.org

| Substitution Position | Reaction Type | Reagents/Conditions | Potential Product from this compound Analog |

| C5 | Electrophilic Bromination | NBS | (3,5-Dimethylphenyl)(5-bromooxazol-2-yl)methanone |

| C5 | Van Leusen Synthesis | 3,5-Dimethylbenzaldehyde (B1265933), TosMIC, Base | (3,5-Dimethylphenyl)(5-subst.-oxazol-2-yl)methanone |

| C4 | Cyclization | α-Diazoketone, 3,5-Dimethylbenzamide, TfOH | (4-Subst.-3,5-dimethylphenyl)(oxazol-2-yl)methanone |

Heteroatom Replacement within the Oxazole Ring (e.g., Thiazole (B1198619), Imidazole (B134444) Analogs)

Replacing the oxygen atom of the oxazole ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of important structural analogs like thiazoles and imidazoles.

Thiazole Analogs: The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. nih.gov To obtain a thiazole analog of "this compound," one could envision reacting 3,5-dimethylbenzothioamide with a suitable 2-haloacetyl-oxazole derivative. Alternatively, treatment of α-amido-β-ketoesters with Lawesson's reagent can furnish 1,3-thiazoles. organic-chemistry.org This suggests that an appropriately substituted β-ketoester derived from 3,5-dimethylbenzoic acid could serve as a precursor.

Imidazole Analogs: The conversion of oxazoles into imidazoles can be achieved under certain conditions, representing a direct heteroatom exchange. rsc.orgrsc.org This transformation can be promoted by reacting the oxazole with an amine at high temperatures, often with microwave assistance. rsc.orgyoutube.com For example, reacting an oxazole with a primary amine can lead to the corresponding N-substituted imidazole. The Van Leusen three-component reaction, involving an aldehyde, a primary amine, and TosMIC, also provides a direct route to 1,5-disubstituted imidazoles. nih.gov

| Target Analog | Synthetic Strategy | Key Reagents |

| Thiazole | Hantzsch Synthesis | 3,5-Dimethylbenzothioamide, α-haloketone |

| Thiazole | From β-ketoester | α-(3,5-Dimethylbenzamido)-β-ketoester, Lawesson's reagent |

| Imidazole | From Oxazole | Primary amine, High temperature (microwave) |

| Imidazole | Van Leusen 3-Component Reaction | 3,5-Dimethylbenzaldehyde, Primary amine, TosMIC |

Functionalization of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl ring offers two main sites for further functionalization: the aromatic ring itself and the two methyl groups.

Introduction of Additional Substituents (e.g., Halogens, Nitro Groups, Alkyl Chains)

The 3,5-dimethylphenyl group can undergo electrophilic aromatic substitution. The two methyl groups are ortho, para-directing and activating, while the oxazol-2-yl-methanone group is deactivating and meta-directing. The combined directing effects of these substituents will influence the position of new incoming groups. libretexts.orgmsu.edu Given the steric hindrance at the positions ortho to the methyl groups (positions 2, 4, and 6), electrophilic attack is most likely to occur at the positions ortho to the acyl group if the reaction conditions are harsh enough to overcome the deactivating effect.

Common electrophilic substitution reactions that could be applied include:

Halogenation: Using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst, although this is often difficult on deactivated rings. youtube.comaskfilo.com

Modification of the Methyl Groups (e.g., Oxidation, Halogenation)

The benzylic positions of the methyl groups are susceptible to radical reactions.

Oxidation: The methyl groups can be oxidized to various degrees. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize benzylic carbons all the way to carboxylic acids. libretexts.orgyoutube.com Milder, more selective oxidation methods can yield aldehydes or ketones. mdpi.comorganic-chemistry.org Catalytic oxidation using transition metal catalysts in the presence of an oxidant is a common approach. google.com

Halogenation: Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). numberanalytics.comyoutube.comlibretexts.org This reaction proceeds via a free radical mechanism and is selective for the benzylic position. This would lead to the formation of (3-(bromomethyl)-5-methylphenyl)(oxazol-2-yl)methanone and subsequently (3,5-bis(bromomethyl)phenyl)(oxazol-2-yl)methanone.

| Modification Site | Reaction Type | Reagents/Conditions | Potential Product |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | (3,5-Dimethyl-x-nitrophenyl)(oxazol-2-yl)methanone |

| Methyl Groups | Oxidation | KMnO₄, heat | (3-Carboxy-5-methylphenyl)(oxazol-2-yl)methanone |

| Methyl Groups | Bromination | NBS, light/AIBN | (3-(Bromomethyl)-5-methylphenyl)(oxazol-2-yl)methanone |

Alterations to the Methanone (B1245722) Bridge

The ketone functional group of the methanone bridge is a versatile handle for a variety of chemical transformations.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This can be accomplished with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield (3,5-dimethylphenyl)(oxazol-2-yl)methanol. semanticscholar.org

The ketone can also be converted into an oxime by reaction with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com This reaction is typically straightforward and leads to the formation of this compound oxime.

Furthermore, the carbonyl group can be converted into a carbon-carbon double bond through the Wittig reaction . masterorganicchemistry.com By reacting the ketone with a phosphonium (B103445) ylide (a Wittig reagent), a variety of substituted alkene analogs can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-(1-(3,5-dimethylphenyl)vinyl)oxazole.

| Modification | Reaction Type | Key Reagents | Product Type |

| Reduction | Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxime Formation | Condensation | NH₂OH·HCl | Oxime |

| Olefination | Wittig Reaction | Ph₃P=CHR | Alkene |

Replacement with Other Carbonyl Derivatives (e.g., Thioketones, Imines)

The carbonyl group (C=O) of the methanone linker is a primary site for derivatization, allowing for its conversion into other important functional groups such as thioketones and imines.

Thioketones: The conversion of the ketone in this compound to its corresponding thioketone, (3,5-Dimethylphenyl)(oxazol-2-yl)methanethione, can be achieved using various thionating agents. wikipedia.orgresearchgate.net These organosulfur compounds are structurally analogous to ketones, with the oxygen atom replaced by a sulfur atom. wikipedia.org Common reagents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. wikipedia.orgresearchgate.netthieme-connect.deorganic-chemistry.org The reaction typically involves heating the ketone with the thionating agent in an inert solvent like toluene (B28343) or xylene. thieme-connect.de While phosphorus pentasulfide is a classic reagent, Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in many cases. researchgate.netorganic-chemistry.org A solvent-free approach using Lawesson's reagent under microwave irradiation has also been described as an efficient method for converting ketones to their thio-analogues. organic-chemistry.org

Imines: Imines, or Schiff bases, are another class of derivatives accessible from this compound. These compounds contain a carbon-nitrogen double bond and are formed by the reaction of a ketone with a primary amine, accompanied by the elimination of a water molecule. masterorganicchemistry.comyoutube.comchemistrysteps.com This condensation reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.comchemistrysteps.comresearchgate.net The pH must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic. chemistrysteps.com A variety of primary amines (R-NH₂) can be used, allowing for the introduction of diverse functionalities into the final imine product, (3,5-Dimethylphenyl)(oxazol-2-yl)-N-R-methanimine. For challenging reactions, desiccants such as magnesium sulfate (B86663) or titanium(IV) isopropoxide can be employed to drive the equilibrium towards the imine product by removing the water formed. researchgate.net

A summary of potential derivatization reactions at the carbonyl group is presented below.

Extension or Contraction of the Linker

Modifying the single-carbon (methanone) linker between the phenyl and oxazole rings represents a more complex synthetic challenge.

Extension: To synthesize analogs with an extended linker, such as (3,5-Dimethylphenyl)acetyl(oxazol-2-yl)methane or longer homologs, multi-step synthetic sequences would be required. One potential strategy could involve a Grignard reaction on 3,5-dimethylbenzoyl chloride with an appropriate oxazole-containing nucleophile, followed by oxidation. Alternatively, a Wittig-type reaction with 3,5-dimethylbenzaldehyde could introduce a carbon-carbon double bond, which could then be further elaborated and functionalized to rebuild the desired ketone linker at a different position.

Contraction: Synthesizing a directly-bonded analog, 2-(3,5-Dimethylphenyl)oxazole, would require a de-novo construction of the oxazole ring. Established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis from an α-acylamino ketone precursor or the van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), would be applicable. numberanalytics.comwikipedia.org For instance, reacting 3,5-dimethylbenzaldehyde with TosMIC in the presence of a base could yield 5-(3,5-Dimethylphenyl)oxazole. mdpi.comnih.gov To obtain the 2-substituted isomer, one could start from 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one and react it with formamide (B127407).

Synthesis of Polymeric or Supramolecular Structures Incorporating the Compound

The rigid, aromatic, and heterocyclic nature of this compound makes it an interesting candidate for incorporation into larger molecular architectures like polymers and supramolecular assemblies.

Polymeric Structures: Oxazole-based polymers have been investigated for applications in materials science, including optoelectronics. numberanalytics.com To incorporate the title compound into a polymer, it must first be functionalized with polymerizable groups. For example, introducing vinyl or acrylate (B77674) groups onto the dimethylphenyl ring would allow it to act as a monomer in free-radical polymerization. Alternatively, introducing functional groups suitable for step-growth polymerization, such as hydroxyl, amino, or carboxylic acid groups, would enable its incorporation into polyesters, polyamides, or other condensation polymers.

Supramolecular Structures: The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. tandfonline.comresearchgate.net These interactions are the basis of supramolecular chemistry. By strategically adding functional groups capable of directional interactions (e.g., carboxylic acids, amides, or pyridyl groups) to the core structure, this compound can be designed as a building block (a "tecton") for self-assembly into larger, ordered supramolecular structures like networks, cages, or liquid crystals.

Libraries of Analogs for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

The systematic synthesis of analog libraries is crucial for establishing structure-activity relationships (SAR). In a non-biological context, these studies can correlate molecular structure with material properties like fluorescence, conductivity, or catalytic activity. For this compound, a library could be constructed by systematically varying three main structural components.

The Phenyl Ring: The two methyl groups on the phenyl ring can be replaced with a wide range of other substituents (e.g., halogens, alkoxy, nitro, cyano groups) to modulate the electronic properties of the molecule. A series of analogs could be prepared from variously substituted benzoyl chlorides or benzaldehydes. researchgate.net

The Oxazole Ring: The oxazole ring itself can be substituted at the C4 and C5 positions. General oxazole syntheses, like the van Leusen reaction, are well-suited for creating 5-substituted oxazoles from a range of aldehydes. mdpi.com

The Linker: As discussed, the ketone can be replaced with thioketones or imines to probe the effect of the linker on the material's properties.

A systematic SAR study was performed on α-keto oxazole inhibitors, which, although in a biological context, demonstrates the principles of analog synthesis and testing that would be applicable here. nih.gov In that study, aryl replacements and conformationally restricted side chains were explored to determine their effect on activity. nih.gov A similar matrix-based approach could be applied to this compound to map its structural determinants for specific material properties.

The table below outlines a potential library design for SAR studies.

Advanced Applications in Materials Science and Analytical Chemistry

Utilization as a Building Block in Organic Optoelectronic Materials

There is currently no available scientific literature detailing the use of (3,5-Dimethylphenyl)(oxazol-2-yl)methanone as a building block in organic optoelectronic materials.